molecular formula C2H7NO4S B14694269 2-Hydroxyethylsulfamic acid CAS No. 25364-88-9

2-Hydroxyethylsulfamic acid

Cat. No.: B14694269
CAS No.: 25364-88-9
M. Wt: 141.15 g/mol
InChI Key: SIVMAKNQXUEGIS-UHFFFAOYSA-N
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Description

2-Hydroxyethylsulfamic acid is an organic compound with the molecular formula C2H7NO4S. It is a derivative of sulfamic acid, where a hydroxyethyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethylsulfamic acid can be synthesized through the reaction of sulfamic acid with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the proper formation of the hydroxyethyl group. The general reaction is as follows:

H2NSO3H+C2H4OC2H7NO4S\text{H}_2\text{NSO}_3\text{H} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_2\text{H}_7\text{NO}_4\text{S} H2​NSO3​H+C2​H4​O→C2​H7​NO4​S

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where sulfamic acid and ethylene oxide are combined under specific temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethylsulfamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to sulfamic acid.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfamic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxyethylsulfamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: It has applications in enzyme inhibition studies and as a stabilizer for proteins and enzymes.

    Medicine: It is explored for its potential use in drug formulations and as a therapeutic agent.

    Industry: It is used in the production of detergents, cleaning agents, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-Hydroxyethylsulfamic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their activity. The hydroxyethyl group plays a crucial role in its binding affinity and specificity. Additionally, it can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Sulfamic acid: The parent compound, lacking the hydroxyethyl group.

    N-Methylsulfamic acid: A derivative with a methyl group instead of a hydroxyethyl group.

    N-Ethylsulfamic acid: A derivative with an ethyl group.

Uniqueness

2-Hydroxyethylsulfamic acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and physical properties. This group enhances its solubility in water and its ability to form hydrogen bonds, making it more versatile in various applications compared to its analogs.

Properties

CAS No.

25364-88-9

Molecular Formula

C2H7NO4S

Molecular Weight

141.15 g/mol

IUPAC Name

2-hydroxyethylsulfamic acid

InChI

InChI=1S/C2H7NO4S/c4-2-1-3-8(5,6)7/h3-4H,1-2H2,(H,5,6,7)

InChI Key

SIVMAKNQXUEGIS-UHFFFAOYSA-N

Canonical SMILES

C(CO)NS(=O)(=O)O

Origin of Product

United States

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